molecular formula C7H12N2OS B13327040 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B13327040
M. Wt: 172.25 g/mol
InChI Key: QFUYXPZLLFBETO-UHFFFAOYSA-N
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Description

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with methoxyacetaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: It is used in the development of agrochemicals and biocides

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: Similar structure but lacks the methoxy group.

    2-Methoxy-5-methylthiazole: Similar structure but lacks the amino group.

    2-Methylthiazole: Lacks both the methoxy and amino groups.

Uniqueness

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-5-4-9-7(11-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3

InChI Key

QFUYXPZLLFBETO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C(CN)OC

Origin of Product

United States

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